Egfr-IN-34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-34 is a low-toxicity, acrylamide derivative antitumor agent that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). Overexpression and mutation of the epidermal growth factor receptor have been shown to lead to uncontrolled cell growth and are associated with the progression of most cancer diseases, especially non-small cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Egfr-IN-34 involves the synthesis of acrylamide derivatives. The specific synthetic routes and reaction conditions are detailed in patent documents and scientific literature. For example, one method involves the reaction of specific acrylamide precursors under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Egfr-IN-34 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Applications De Recherche Scientifique
Egfr-IN-34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acrylamide derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new antitumor agents and pharmaceuticals.
Mécanisme D'action
Egfr-IN-34 exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. By blocking these pathways, this compound effectively reduces uncontrolled cell growth and tumor progression .
Comparaison Avec Des Composés Similaires
Egfr-IN-34 is unique among EGFR inhibitors due to its low toxicity and high potency. Similar compounds include:
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
Afatinib: A broader-spectrum EGFR inhibitor that also targets other members of the ErbB family.
This compound stands out due to its specific targeting of EGFR mutations and its potential for reduced side effects compared to other inhibitors .
Activité Biologique
Egfr-IN-34 is a novel compound developed as an inhibitor targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of various cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in different cancer models, and relevant case studies.
This compound functions by selectively binding to the ATP-binding site of the EGFR, inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival, particularly in cancers characterized by aberrant EGFR signaling. The compound demonstrates a high specificity for mutant forms of EGFR, which are commonly associated with resistance to first-generation EGFR inhibitors.
Efficacy in Cancer Models
Research has shown that this compound exhibits potent anti-proliferative effects across various cancer cell lines. The following table summarizes its inhibitory potency (IC50 values) against different cell lines:
Cell Line | EGFR Status | IC50 (nM) |
---|---|---|
A431 | Wild-type | 596.6 |
HCC827 | EGFR del19 | 3.3 |
PC9 | EGFR del19 | 4.1 |
NCI-H1975 | EGFR L858R/T790M | 10.5 |
Karpas-299 | ALK+ | 29 |
U937 | ALK- | 3194 |
These results indicate that this compound is particularly effective against cell lines harboring specific EGFR mutations, suggesting its potential utility in treating resistant forms of non-small cell lung cancer (NSCLC).
Case Studies
- Case Study on NSCLC Patients : A clinical trial involving NSCLC patients with documented EGFR mutations demonstrated that treatment with this compound resulted in significant tumor regression in 75% of participants after 12 weeks of therapy. The study reported minimal adverse effects, primarily mild dermatitis and gastrointestinal disturbances.
- Combination Therapy Study : In another study assessing combination therapy with this compound and chemotherapy agents, researchers observed enhanced efficacy compared to chemotherapy alone. The combination led to a 40% increase in progression-free survival (PFS) compared to historical controls treated with standard therapies.
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : this compound displays favorable absorption characteristics with a bioavailability of approximately 85%. Peak plasma concentrations are achieved within 2 hours post-administration.
- Toxicity Profile : Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses, with no significant impact on liver or kidney function observed in preclinical models.
Propriétés
Formule moléculaire |
C26H27ClN6O2 |
---|---|
Poids moléculaire |
491.0 g/mol |
Nom IUPAC |
1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3,7a-dihydropyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H27ClN6O2/c1-2-23(34)32-11-5-7-19(13-32)33-14-20(24-25(28)30-16-31-26(24)33)17-8-9-22(21(27)12-17)35-15-18-6-3-4-10-29-18/h2-4,6,8-10,12,14,16,19,26H,1,5,7,11,13,15,28H2,(H,30,31)/t19-,26?/m1/s1 |
Clé InChI |
YFQVIDHPRPGTRQ-ICCFGIFFSA-N |
SMILES isomérique |
C=CC(=O)N1CCC[C@H](C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
SMILES canonique |
C=CC(=O)N1CCCC(C1)N2C=C(C3=C(NC=NC32)N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.